2-(Adamantan-1-yl)-2-bromoacetic acid

Descripción

Significance of Adamantane (B196018) Derivatives in Contemporary Organic Synthesis

Adamantane, a tricyclic alkane with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a cage-like structure of exceptional rigidity and thermal stability. This unique architecture is not merely a chemical curiosity; it imparts valuable properties to molecules that incorporate it. The adamantane moiety is highly lipophilic and sterically bulky, characteristics that are strategically exploited in medicinal chemistry and material science. synquestlabs.commdpi.com

In drug discovery, the introduction of an adamantane group can enhance a compound's bioavailability and modify its metabolic profile. mdpi.com This has led to the development of several successful drugs, including the antiviral agent amantadine, the anti-diabetic vildagliptin, and memantine for the treatment of Alzheimer's disease. nih.gov The rigid framework of adamantane serves as a robust anchor or spacer, allowing for precise orientation of functional groups, which is critical for specific biological interactions. synquestlabs.com Beyond medicine, adamantane derivatives are integral to the creation of advanced polymers, thermally stable lubricants, and novel materials where structural integrity and predictable geometry are paramount. rsc.org

Role of α-Bromo Carboxylic Acids as Versatile Synthetic Intermediates

α-Bromo carboxylic acids are a class of organic compounds characterized by a bromine atom attached to the carbon adjacent to a carboxylic acid group. This specific arrangement makes them exceptionally useful building blocks in organic synthesis. wikipedia.orgnih.gov The presence of the electron-withdrawing carboxylic acid group enhances the reactivity of the α-carbon, making the bromine atom an excellent leaving group in nucleophilic substitution reactions, particularly Sₙ2 reactions. nih.govbldpharm.com

This high reactivity allows for the facile introduction of a wide variety of functional groups at the α-position. For instance, α-bromo carboxylic acids can be readily converted into α-hydroxy carboxylic acids through hydrolysis or into α-amino acids via reaction with ammonia (B1221849), providing a direct pathway to these biologically important molecules. nih.govbldpharm.com The classic Hell-Volhard-Zelinskii reaction is a robust and widely used method for the synthesis of these intermediates, involving the bromination of a carboxylic acid in the presence of a phosphorus catalyst. nih.govbldpharm.comchemexper.com Their versatility makes them indispensable precursors for the synthesis of pharmaceuticals, agrochemicals, and other complex organic targets. wikipedia.org

Table 1: Key Reactions of α-Bromo Carboxylic Acids

| Reactant | Product | Reaction Type | Significance |

| Aqueous Base | α-Hydroxy Carboxylic Acid | Nucleophilic Substitution (Hydrolysis) | Synthesis of natural products and chiral auxiliaries. |

| Ammonia (excess) | α-Amino Acid | Nucleophilic Substitution (Amination) | Fundamental building blocks of proteins. |

| Nucleophiles (e.g., CN⁻, RS⁻) | Substituted Carboxylic Acids | Nucleophilic Substitution | Creation of diverse carbon skeletons and functional groups. |

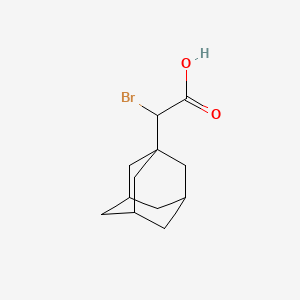

Structural Characteristics and Chemical Importance of 2-(Adamantan-1-yl)-2-bromoacetic Acid

This compound is a molecule that synergistically combines the distinct features of both adamantane and an α-bromo carboxylic acid. Its structure consists of a bulky, rigid adamantane cage attached to the α-carbon of bromoacetic acid. This unique combination dictates its chemical properties and defines its role as a specialized synthetic intermediate.

The primary chemical importance of this compound lies in its function as a building block for introducing the adamantyl group into more complex molecules with a carboxylic acid handle. The bromine atom serves as a reactive site for nucleophilic displacement, allowing for the attachment of various other functionalities. Simultaneously, the carboxylic acid group can undergo its own set of reactions, such as esterification or amide bond formation, providing a dual point of reactivity for constructing larger, multifunctional adamantane derivatives. While specific, large-scale applications of this compound itself are not widely documented in mainstream literature, its value is evident in its potential as a precursor to novel pharmaceuticals and materials that leverage the unique properties of the adamantane scaffold. For example, it is a logical precursor for the synthesis of 2-(Adamantan-1-yl)glycine, an unnatural amino acid that has been studied for its unique transport inhibitory properties. durham.ac.uk

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇BrO₂ |

| Molecular Weight | 273.17 g/mol bicbiotech.comscbt.com |

| Appearance | Solid (Typical) |

| CAS Numbers | 102129-50-0 synquestlabs.com, 59768-70-6 bldpharm.comsigmaaldrich.com |

| Key Structural Features | Tricyclic alkane (adamantane) cage, α-bromo substitution, Carboxylic acid functional group |

The presence of the large adamantyl group sterically hinders the α-carbon, which can influence the stereochemical outcome of its reactions. This steric bulk, combined with the inherent reactivity of the α-bromo acid moiety, makes this compound a highly specialized and valuable tool for synthetic chemists aiming to create novel molecules with the distinct structural and physicochemical attributes of adamantane.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-adamantyl)-2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBVPWDPTCICNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Adamantan 1 Yl 2 Bromoacetic Acid

Direct Bromination Approaches

Direct bromination strategies focus on introducing a bromine atom at the α-carbon of 2-(adamantan-1-yl)acetic acid. This can be achieved through either radical-mediated or electrophilic substitution reactions.

Radical Bromination Strategies

Radical bromination typically involves the use of reagents that can generate bromine radicals, which then abstract a hydrogen atom from the substrate to initiate a chain reaction. While adamantane (B196018) itself can undergo radical functionalization, the selective bromination at the α-position of the acetic acid side chain presents a challenge. A plausible approach would be the application of the Hell-Volhard-Zelinsky (HVZ) reaction, which, although proceeding through an acyl bromide intermediate, involves the bromination of an enol or enolate-like species, a process that can be facilitated by radical initiators under certain conditions. The reaction is more commonly catalyzed by phosphorus halides.

The HVZ reaction is a well-established method for the α-bromination of carboxylic acids. nih.govrsc.orgresearchgate.netrsc.org The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. rsc.orgiastate.edu

The generally accepted mechanism for the Hell-Volhard-Zelinsky reaction proceeds as follows:

Acyl Bromide Formation : The carboxylic acid reacts with phosphorus tribromide to form the corresponding acyl bromide.

Enolization : The acyl bromide, which enolizes more readily than the carboxylic acid, tautomerizes to its enol form.

Bromination : The enol then acts as a nucleophile and reacts with bromine at the α-carbon.

Hydrolysis : The resulting α-bromo acyl bromide can then be hydrolyzed to the final α-bromo carboxylic acid product.

For the synthesis of 2-(adamantan-1-yl)-2-bromoacetic acid, this would involve the treatment of 2-(adamantan-1-yl)acetic acid with Br₂ and PBr₃.

Table 1: Key Reagents and Conditions for the Hell-Volhard-Zelinsky Reaction

| Reagent/Condition | Purpose | Typical Implementation |

| Carboxylic Acid | Starting material | 2-(Adamantan-1-yl)acetic acid |

| **Bromine (Br₂) ** | Brominating agent | Stoichiometric amount |

| PBr₃ or Red P | Catalyst | Catalytic amount |

| Solvent | Reaction medium (optional) | Inert solvent like CCl₄ |

| Work-up | Product isolation | Hydrolysis of the intermediate acyl bromide |

Electrophilic Bromination at the α-Carbon

Electrophilic bromination at the α-carbon of a carboxylic acid is essentially the core of the Hell-Volhard-Zelinsky reaction under acidic conditions. The key intermediate is the enol form of the acyl bromide, which is sufficiently nucleophilic to attack molecular bromine. The reaction rate is dependent on the concentration of the enol, which is catalyzed by the presence of an acid. orgsyn.org

The adamantyl group, being a bulky, electron-donating alkyl group, is expected to sterically hinder the approach to the α-carbon. However, its electron-donating nature may also stabilize any potential carbocationic character in the transition state of the enol bromination.

Research on the bromination of ketones in acidic media provides a useful analogy. The acid catalyzes the formation of the enol, which is the reactive species towards the electrophilic bromine. mdpi.comresearchgate.net The rate of halogenation is often found to be independent of the halogen concentration, indicating that enol formation is the rate-determining step. mdpi.com A similar principle applies to the HVZ reaction, where the formation of the acyl bromide and its subsequent enolization are crucial for the α-bromination to occur.

Carboxylation Reactions on Adamantane-Substituted Bromides

An alternative synthetic strategy involves the formation of the carboxylic acid group on an already brominated adamantane precursor. This typically involves the generation of an organometallic reagent from an adamantyl bromide derivative, followed by its reaction with carbon dioxide.

A key precursor for this approach would be 1-(1-bromoethyl)adamantane. The generation of a Grignard reagent from this secondary bromide could be challenging due to potential side reactions. However, once formed, its reaction with CO₂ would yield the target molecule after acidic workup.

The Koch-Haaf reaction provides another route for the carboxylation of adamantane derivatives. researchgate.net This reaction typically involves the treatment of an alcohol or an alkyl halide with carbon monoxide in the presence of a strong acid like sulfuric acid. For instance, adamantane itself can be carboxylated to form adamantane-1-carboxylic acid. researchgate.net While this reaction is effective for introducing a carboxyl group directly onto the adamantane cage, its application to form this compound from a suitable precursor is less straightforward and would require a substrate already containing the bromo-substituted ethyl group.

The formation of Grignard reagents from adamantyl halides can be reluctant. However, the use of highly reactive "Rieke magnesium" can facilitate the formation of such organometallic compounds. rsc.org Once the Grignard reagent of a suitable bromo-adamantane precursor is formed, its carboxylation by bubbling CO₂ through the solution is a standard and effective method for creating the carboxylic acid functionality.

Precursor-Based Transformations

This approach relies on the synthesis of the target molecule from readily available adamantane-containing precursors through a series of chemical transformations.

Conversion from Adamantane-Containing Alcohols

A plausible synthetic route could start from 2-(adamantan-1-yl)ethanol. This alcohol can be synthesized through various standard organic chemistry methods. The conversion of this alcohol to the target bromoacetic acid derivative would involve two key steps: oxidation of the alcohol to the corresponding carboxylic acid, followed by α-bromination.

Alternatively, one could first convert the alcohol to a bromide. For instance, 2-(adamantan-1-yl)ethanol can be treated with hydrobromic acid and sulfuric acid to yield 1-(2-bromoethyl)adamantane. Subsequent oxidation of the carbon adjacent to the adamantyl group to a carboxylic acid would be a challenging transformation.

A more viable route would be the oxidation of 2-(adamantan-1-yl)ethanol to 2-(adamantan-1-yl)acetic acid, followed by the Hell-Volhard-Zelinsky reaction as described in section 2.1.

Table 2: Potential Precursor-Based Transformation from 2-(Adamantan-1-yl)ethanol

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Oxidation of primary alcohol | e.g., Jones reagent (CrO₃, H₂SO₄, acetone), PCC, or TEMPO-based oxidations | 2-(Adamantan-1-yl)acetic acid |

| 2 | α-Bromination (HVZ reaction) | Br₂, PBr₃ (cat.) | This compound |

Utilization of Protoadamantane Rearrangements

Protoadamantane, a strained isomer of adamantane, can undergo rearrangement to the more stable adamantane skeleton under acidic or electrophilic conditions. This rearrangement has been utilized in the synthesis of 1,2-disubstituted adamantane derivatives. researchgate.net A synthetic strategy could be envisioned that starts with a functionalized protoadamantane and induces a rearrangement to form the desired 2-substituted adamantane structure.

For example, protoadamantan-4-one is a key intermediate that can be synthesized from 1-adamantanol. orgsyn.org Nucleophilic addition to the carbonyl group of protoadamantan-4-one, followed by an acid-catalyzed rearrangement, can lead to 2-substituted adamantane derivatives.

While a direct synthesis of this compound via this methodology is not prominently reported, it represents a potential, albeit more complex, synthetic avenue. The strategy would likely involve the introduction of a two-carbon side chain with the potential for conversion to the bromoacetic acid moiety at the 4-position of the protoadamantane skeleton, followed by a skeletal rearrangement. The regioselectivity and control of stereochemistry during the rearrangement would be critical challenges to overcome in such an approach.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is most commonly achieved through the α-bromination of 2-(adamantan-1-yl)acetic acid, a reaction typically carried out under the conditions of the Hell-Volhard-Zelinsky (HVZ) reaction. The optimization of these conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Key parameters that are often manipulated during optimization include the choice of brominating agent and catalyst, the molar ratios of reactants, reaction temperature, and the solvent.

The standard HVZ reaction involves the use of bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the in situ formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-carbon. Subsequent hydrolysis yields the desired α-bromo carboxylic acid.

Detailed research findings on the optimization of this specific transformation are not extensively reported in publicly available literature, preventing a direct comparison of various conditions. However, general principles of the HVZ reaction can be applied to deduce likely optimization strategies. For instance, the molar ratio of bromine to the starting carboxylic acid is a critical factor. An insufficient amount of bromine will lead to incomplete conversion, while a large excess can result in the formation of di-brominated or other side products. Typically, a slight excess of bromine is used to ensure complete reaction.

The amount of phosphorus catalyst also plays a significant role. While catalytic amounts are sufficient, in practice, a molar equivalent of PBr₃ is sometimes used to overcome slow reaction kinetics. The reaction temperature is another key variable; HVZ reactions are known to require elevated temperatures, often at reflux, to proceed at a reasonable rate. alfa-chemistry.com Optimization would involve finding the minimum temperature required for an efficient reaction to reduce potential degradation or side reactions. The reaction time is also a factor, with prolonged reaction times potentially leading to the formation of impurities.

Given the lack of specific experimental data for the optimization of this compound synthesis, a hypothetical data table illustrating the principles of optimization for a generic HVZ reaction is presented below. This table demonstrates how systematic variation of reaction parameters could be used to identify the optimal conditions for yield.

| Entry | Molar Ratio (Acid:Br₂:PBr₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1.1:0.3 | CCl₄ | 80 | 12 | 75 |

| 2 | 1:1.5:0.3 | CCl₄ | 80 | 12 | 85 |

| 3 | 1:1.5:0.5 | CCl₄ | 80 | 8 | 88 |

| 4 | 1:1.5:0.5 | Neat | 100 | 8 | 92 |

| 5 | 1:1.5:0.5 | Neat | 120 | 6 | 90 (with minor byproducts) |

Reactivity Profiles and Reaction Mechanisms of 2 Adamantan 1 Yl 2 Bromoacetic Acid

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon of 2-(adamantan-1-yl)-2-bromoacetic acid is the focal point for nucleophilic substitution reactions. The reactivity of this center is significantly influenced by the presence of the bulky adamantane (B196018) cage and the bromine atom, a good leaving group.

Sₙ1 and Sₙ2 Pathways and Steric Effects of the Adamantane Moiety

Nucleophilic substitution reactions can proceed through two primary mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). masterorganicchemistry.comchemicalnote.com The choice of pathway is heavily dependent on the structure of the substrate, particularly steric hindrance around the reaction center. chemicalnote.comchemistrysteps.com

The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com This concerted process, where bond-forming and bond-breaking occur simultaneously, is highly sensitive to steric bulk. chemistrysteps.comulethbridge.ca The large, rigid adamantane group attached to the α-carbon of this compound creates significant steric hindrance, making a direct backside attack by a nucleophile extremely difficult. chemistrysteps.com Consequently, the Sₙ2 pathway is generally disfavored for this compound.

Conversely, the Sₙ1 mechanism proceeds in a stepwise manner. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The bulky alkyl groups of the adamantane moiety, while hindering the Sₙ2 pathway, play a crucial role in stabilizing the resulting carbocation through hyperconjugation and inductive effects. chemistrysteps.com The stability of the carbocation intermediate is a key factor that promotes the Sₙ1 mechanism. masterorganicchemistry.com The 2-adamantyl system is often considered a standard for limiting solvolysis, indicating a strong preference for the Sₙ1 pathway. acs.org Once formed, the planar carbocation can be attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the α-carbon is chiral. chemistryhall.com

Therefore, due to the substantial steric hindrance imposed by the adamantane cage, nucleophilic substitution reactions at the α-carbon of this compound are expected to proceed predominantly through an Sₙ1 mechanism.

Reactions with Oxygen Nucleophiles

Reactions of this compound with oxygen nucleophiles, such as water or alcohols, typically result in the substitution of the bromine atom with a hydroxyl or alkoxy group, respectively. These reactions are often reversible and can be catalyzed by either acid or base. wizeprep.comlibretexts.org Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

For instance, the hydrolysis of this compound in the presence of water would yield 2-(adamantan-1-yl)-2-hydroxyacetic acid. The mechanism likely involves the formation of a 2-adamantyl carbocation intermediate, which is then attacked by a water molecule. A subsequent deprotonation step yields the final hydroxylated product.

Similarly, solvolysis in an alcohol solvent (e.g., ethanol) would lead to the corresponding ether. nih.gov Studies on the solvolysis of 2-adamantyl bromide have shown that the reaction rate can be influenced by the addition of various salts. researchgate.net

| Nucleophile | Product | Reaction Conditions |

| Water (H₂O) | 2-(Adamantan-1-yl)-2-hydroxyacetic acid | Acid or base catalysis |

| Alcohol (ROH) | 2-Alkoxy-2-(adamantan-1-yl)acetic acid | Acid catalysis |

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to form α-amino acids or their derivatives. wizeprep.combrainkart.com These reactions are fundamental in the synthesis of biologically relevant molecules. durham.ac.ukworktribe.com

The reaction with ammonia, for example, would produce 2-amino-2-(adamantan-1-yl)acetic acid. nih.gov Similar to reactions with oxygen nucleophiles, this transformation is expected to proceed via an Sₙ1 mechanism due to the steric bulk of the adamantane group.

The reaction of aldehydes and ketones with primary amines typically forms imines (Schiff bases), while secondary amines yield enamines. youtube.com These reactions are generally acid-catalyzed and involve the formation of an unstable hemiaminal intermediate. wizeprep.combrainkart.com While the primary reaction at the α-carbon is a substitution, subsequent reactions involving the carboxylic acid group are also possible.

| Nucleophile | Product |

| Ammonia (NH₃) | 2-Amino-2-(adamantan-1-yl)acetic acid |

| Primary Amine (RNH₂) | 2-(Alkylamino)-2-(adamantan-1-yl)acetic acid |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-2-(adamantan-1-yl)acetic acid |

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles are generally considered "soft" and highly polarizable, making them effective in nucleophilic substitution reactions. nih.gov The reaction of this compound with sulfur nucleophiles, such as thiols (RSH) or sulfide (B99878) ions (S²⁻), would lead to the formation of sulfur-containing adamantane derivatives.

For example, reaction with a thiol in the presence of a base would yield a 2-(alkylthio)-2-(adamantan-1-yl)acetic acid. The high nucleophilicity of the thiolate anion (RS⁻) facilitates the displacement of the bromide. Given the substrate's structure, an Sₙ1 pathway is the most probable mechanism. Research on the reactions of adamantane derivatives with various sulfur nucleophiles has led to the synthesis of novel compounds, including carbamothioates and isothiocyanates. researchgate.net

| Nucleophile | Product |

| Thiol (RSH) | 2-(Alkylthio)-2-(adamantan-1-yl)acetic acid |

| Hydrogen Sulfide (H₂S) | 2-Mercapto-2-(adamantan-1-yl)acetic acid |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a variety of transformations, most notably esterification and amidation, to produce a range of functional derivatives.

Esterification and Amidation Reactions

Esterification:

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com The Fischer esterification is a common method for this transformation. masterorganicchemistry.com The reaction of this compound with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions (e.g., sulfuric acid) would yield the corresponding methyl or ethyl ester.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Amidation:

Amidation is the process of forming an amide from a carboxylic acid and an amine. This reaction typically requires the activation of the carboxylic acid, as amines are less reactive nucleophiles than alcohols. Common methods include converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or using a coupling agent.

Alternatively, direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires high temperatures. Biocatalytic methods using enzymes like lipase (B570770) have also been developed for the amidation of carboxylic acids under milder conditions. researchgate.net The reaction of this compound with a primary or secondary amine would result in the formation of a secondary or tertiary amide, respectively.

| Reagent | Product Type |

| Alcohol (ROH) / Acid Catalyst | Ester |

| Amine (RNH₂ or R₂NH) | Amide |

Reduction to Alcohols and Aldehydes

The reduction of this compound can theoretically yield the corresponding alcohol, 2-(Adamantan-1-yl)-2-bromoethanol, or the aldehyde, 2-(Adamantan-1-yl)-2-bromoacetaldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxylic acid functionality directly to a primary alcohol. This transformation involves the nucleophilic addition of a hydride ion to the carbonyl carbon. Given the steric bulk of the adamantyl group, this reaction would likely require forcing conditions. The bromine atom at the α-position may also be susceptible to reduction, potentially leading to a mixture of brominated and debrominated alcohol products.

The selective reduction of the carboxylic acid to an aldehyde is a more challenging transformation, as aldehydes are generally more reactive towards reducing agents than carboxylic acids. Specialized reagents and methods are typically required to stop the reduction at the aldehyde stage. One common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a sterically hindered and less reactive hydride reagent, for instance, lithium tri-tert-butoxyaluminum hydride.

Another potential pathway for the synthesis of the aldehyde is through the partial oxidation of the corresponding alcohol, 2-(Adamantan-1-yl)-2-bromoethanol. This would require the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

A summary of potential reduction pathways and the expected products is presented in Table 1.

Table 1: Potential Reduction Pathways for this compound

| Starting Material | Reagent(s) | Expected Major Product |

| This compound | 1. SOCl₂ or (COCl)₂ 2. LiAl(OtBu)₃H | 2-(Adamantan-1-yl)-2-bromoacetaldehyde |

| This compound | LiAlH₄ | 2-(Adamantan-1-yl)-2-bromoethanol |

| 2-(Adamantan-1-yl)-2-bromoethanol | Pyridinium chlorochromate (PCC) | 2-(Adamantan-1-yl)-2-bromoacetaldehyde |

Decarboxylation Pathways

The decarboxylation of this compound involves the loss of carbon dioxide from the molecule. The presence of a bromine atom on the α-carbon introduces the possibility of several reaction mechanisms, which can be influenced by the reaction conditions, such as temperature and the presence of initiators or catalysts.

One plausible pathway is a radical decarboxylation. This can be initiated by heat or a radical initiator, leading to the homolytic cleavage of the carbon-bromine bond to form a bromine radical and an α-carboxy adamantyl radical. This radical can then lose carbon dioxide to form a more stable adamantyl radical, which can subsequently abstract a hydrogen atom from the solvent or another molecule to yield 1-adamantane, or react with another radical.

Alternatively, under basic conditions, an ionic mechanism may be favored. The base can abstract the acidic proton of the carboxylic acid to form a carboxylate salt. The presence of the electron-withdrawing bromine atom can facilitate the elimination of carbon dioxide and a bromide ion, potentially through a concerted or stepwise mechanism, to form an adamantylidene intermediate. This highly reactive species would then react with the solvent or other components of the reaction mixture.

The stability of the potential intermediates, such as the adamantyl radical or cation, plays a crucial role in determining the favored pathway. The adamantyl group is known to stabilize adjacent radical and cationic centers, which could lower the activation energy for these decarboxylation routes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, the application of these reactions to substrates bearing a bulky adamantyl group directly attached to the reaction center, as in this compound, presents significant challenges.

Suzuki-Miyaura Coupling Analogs

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a substrate like this compound, the steric hindrance imposed by the adamantyl group would likely impede the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is a crucial step in the catalytic cycle. yonedalabs.com While there are examples of Suzuki-Miyaura reactions with aryl chlorides, which are generally less reactive than bromides, these often require specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition. nih.gov Even with such advanced catalytic systems, the tertiary nature of the carbon center in the target molecule would make this step exceptionally difficult.

Heck and Sonogashira Type Reactions

The Heck reaction couples an organic halide with an alkene, wikipedia.orgorganic-chemistry.org while the Sonogashira reaction couples an organic halide with a terminal alkyne. nrochemistry.comwikipedia.org Both reactions also proceed via a palladium catalytic cycle that begins with oxidative addition. Similar to the Suzuki-Miyaura coupling, the steric bulk of the adamantyl group in this compound would be a major obstacle to the initial step of the reaction. wikipedia.orgyoutube.com The formation of the necessary organopalladium intermediate is likely to be kinetically disfavored. While intramolecular Heck reactions involving adamantyl moieties have been reported, intermolecular examples with such sterically demanding substrates are rare. For the Sonogashira coupling, the transmetalation step involving a copper acetylide might also be sterically hindered. nrochemistry.com

Influence of the Adamantyl Group on Reaction Kinetics and Selectivity

The adamantyl group exerts a profound influence on the kinetics and selectivity of reactions due to its unique steric and electronic properties. Its bulky, rigid, and three-dimensional structure can significantly hinder the approach of reagents to the reaction center. This steric hindrance can dramatically slow down reactions that proceed through sterically demanding transition states, such as Sₙ2 reactions.

Conversely, the adamantyl group is known to stabilize carbocation intermediates. This is attributed to a combination of inductive effects and hyperconjugation. Consequently, reactions that can proceed through a carbocationic intermediate, such as Sₙ1 reactions, are often accelerated when an adamantyl group is attached to the reacting carbon. openstax.org In the case of this compound, solvolysis reactions would likely proceed via an Sₙ1 mechanism, forming a stable adamantyl carbocation at the α-position after the departure of the bromide ion.

The rigidity of the adamantane cage can also influence the stereoselectivity of reactions. By restricting conformational flexibility, the adamantyl group can create a highly biased steric environment, leading to a preference for the attack of a reagent from one face of the molecule over the other.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms and transition states of molecules like this compound, where experimental studies may be challenging. Density Functional Theory (DFT) and ab initio calculations can be employed to model the potential energy surfaces of various reaction pathways.

For the reduction of the carboxylic acid, computational studies could help in determining the activation barriers for hydride attack on the carbonyl carbon and for the potential reductive cleavage of the carbon-bromine bond with different reducing agents. This would allow for a prediction of the product distribution under various conditions.

In the case of decarboxylation, computational analysis could elucidate the relative energies of the radical and ionic intermediates and the corresponding transition states. This would help in predicting whether a radical or an ionic pathway is more favorable under different conditions (e.g., thermal vs. base-induced).

For the palladium-catalyzed cross-coupling reactions, theoretical calculations can be used to model the oxidative addition step. acs.org By calculating the energy barrier for the insertion of a palladium(0) complex into the C-Br bond, it would be possible to quantify the steric hindrance effect of the adamantyl group and assess the feasibility of such reactions with different palladium catalysts and ligands.

Furthermore, computational studies on the stability of the α-adamantyl carbocation that could be formed during Sₙ1-type reactions would provide a quantitative measure of the electronic stabilizing effect of the adamantyl group. openstax.org Analysis of the transition state geometries would reveal the extent of charge development and the influence of the adamantyl group on the stereochemical outcome of such reactions.

Stereochemical Investigations of 2 Adamantan 1 Yl 2 Bromoacetic Acid

Identification and Characterization of the Chiral Center

The molecular structure of 2-(Adamantan-1-yl)-2-bromoacetic acid features a single stereocenter, rendering the molecule chiral. A chiral center, or stereocenter, is typically a tetrahedral carbon atom bonded to four different substituents. libretexts.org In this compound, the carbon atom at the alpha position (C2) relative to the carboxyl group is the chiral center.

This specific carbon atom is bonded to four distinct groups:

An adamantan-1-yl group

A bromine atom

A carboxylic acid group (-COOH)

A hydrogen atom

The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers, designated as (R)-2-(Adamantan-1-yl)-2-bromoacetic acid and (S)-2-(Adamantan-1-yl)-2-bromoacetic acid, possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The characterization of these enantiomers requires specialized techniques such as chiral chromatography or polarimetry.

Enantioselective Synthetic Routes

The synthesis of single enantiomers of this compound requires stereocontrolled methods. Enantioselective synthesis can be broadly categorized into approaches using chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a plausible route involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to adamantylacetic acid to form an N-acyloxazolidinone. williams.edunih.gov Deprotonation of this intermediate would generate a chiral enolate. The subsequent bromination of this enolate would proceed with high diastereoselectivity, as the bulky auxiliary sterically blocks one face of the enolate, directing the incoming electrophile (e.g., from N-Bromosuccinimide) to the opposite face. williams.edu The final step would be the hydrolytic cleavage of the auxiliary to afford the desired enantiomer of the α-bromo acid. williams.edu

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | williams.edunih.gov |

| Camphorsultam | Asymmetric Diels-Alder, alkylations | wikipedia.org |

| (S)- and (R)-1-Phenylethylamine (SAMP/RAMP) | Asymmetric alkylation of ketones and aldehydes | wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. nih.gov Organocatalysis, in particular, has proven effective for the enantioselective α-functionalization of carbonyl compounds. researchgate.netrsc.org

A potential strategy for synthesizing chiral this compound via this method would involve the α-bromination of a suitable adamantyl-containing precursor. While direct catalytic asymmetric bromination of the carboxylic acid is challenging, one could envision a route starting from 1-adamantylacetaldehyde. The enantioselective α-bromination of this aldehyde could be achieved using a chiral amine catalyst, such as a derivative of proline or a C2-symmetric diphenylpyrrolidine, in the presence of a bromine source. nih.govrsc.org This reaction would yield an α-bromo aldehyde with high enantiomeric excess (ee). Subsequent oxidation of the aldehyde group to a carboxylic acid would furnish the final product without disturbing the newly formed stereocenter.

Table 2: Examples of Catalysts for Asymmetric α-Bromination

| Catalyst Type | Substrate | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| C2-Symmetric Diphenylpyrrolidine | Aldehydes | Up to 96% | nih.govrsc.org |

| C2-Symmetric Imidazolidine | Ketones | Up to 94% | nih.gov |

| Amino acid-derived quaternary ammonium (B1175870) salts | Ketimines | Moderate to good | semanticscholar.org |

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, most commonly lipases, which catalyze a reaction (e.g., hydrolysis or esterification) on only one enantiomer of the racemic substrate. nih.gov

A practical approach for the resolution of racemic this compound would be a kinetic resolution. The process would begin with the synthesis of the racemic acid, followed by its conversion to a corresponding ester, for instance, the methyl or ethyl ester. This racemic ester would then be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL). nih.govrsc.org The enzyme would selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer of the ester unreacted. At approximately 50% conversion, the reaction can be stopped, and the enantiomerically enriched acid and the remaining unreacted ester can be separated, providing access to both enantiomers. nih.gov

Table 3: Common Enzymes Used in Kinetic Resolution of Esters

| Enzyme | Source | Common Application | Reference |

|---|---|---|---|

| Lipase B (CAL-B) | Candida antarctica | Hydrolysis/Esterification of a broad range of substrates | nih.gov |

| Lipase PS | Pseudomonas cepacia | Hydrolysis of esters | rsc.org |

| Lipase CRL | Candida rugosa | Hydrolysis/Esterification | nih.gov |

| Lecitase™ Ultra | Chimeric (lipase/phospholipase) | Enantioselective hydrolysis of esters | nih.gov |

Diastereoselective Transformations and Control

Once obtained in enantiomerically pure form, this compound can serve as a chiral building block. The existing stereocenter at the α-position can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective control.

For example, in reactions involving the carboxylic acid moiety, such as conversion to an amide or ester with another chiral molecule, the stereocenter at C2 can lead to the preferential formation of one diastereomer over the other. The bulky adamantyl group, in combination with the bromine atom, creates a distinct and rigid steric environment around the reactive center. This steric hindrance can direct the approach of incoming reagents, leading to a high degree of diastereoselectivity. The synthesis of complex molecules containing multiple stereocenters often relies on such substrate-controlled diastereoselective transformations. nih.gov

Configurational Stability and Racemization Studies

The configurational stability of the chiral center is a critical factor for the application of enantiomerically pure compounds. Racemization is the process by which an enantiomerically pure sample converts into a racemic mixture, resulting in the loss of optical activity. mdpi.com

For α-halocarboxylic acids like this compound, the most common mechanism for racemization involves the deprotonation of the α-hydrogen to form a planar carbanion or enolate intermediate, followed by non-stereospecific reprotonation. mdpi.com This process is typically promoted by basic conditions.

The configurational stability of this compound is expected to be relatively high under neutral or acidic conditions. The rate of racemization would depend on the acidity of the α-proton and the steric accessibility of the site. The electron-withdrawing effects of the adjacent bromine and carboxyl groups increase the acidity of the α-hydrogen, making it susceptible to abstraction by a base. However, the significant steric bulk of the adamantyl group likely hinders the approach of a base to the α-proton, thereby slowing the rate of deprotonation and subsequent racemization. Therefore, the compound is expected to maintain its stereochemical integrity under typical synthetic and storage conditions, but care must be taken to avoid prolonged exposure to strong bases.

Computational Chemistry Studies on 2 Adamantan 1 Yl 2 Bromoacetic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can predict various electronic properties that govern a molecule's reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgnih.gov A smaller gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 2-(Adamantan-1-yl)-2-bromoacetic acid, the HOMO is expected to be localized primarily on the bromine atom and the oxygen atoms of the carboxylic acid group, as these atoms possess lone pairs of electrons. The bulky adamantyl group, being a saturated hydrocarbon, is generally considered to be electron-donating through inductive effects, which would raise the energy of the HOMO. The LUMO is likely to be centered on the antibonding orbitals of the carboxylic acid group and the C-Br bond.

The energy of these frontier orbitals dictates the molecule's ability to act as an electron donor or acceptor. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity. Electronic transitions, such as those observed in UV-visible spectroscopy, typically involve the excitation of an electron from the HOMO to the LUMO. science.gov The energy of this transition is directly related to the HOMO-LUMO gap.

Table 1: Hypothetical Frontier Orbital Energies and Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests high kinetic stability |

| Electronic Transition | ~ 225 nm | Corresponds to a σ -> σ* or n -> σ* transition |

Note: These values are hypothetical and based on typical values for similar organic molecules. Actual values would require specific quantum chemical calculations.

An electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is a valuable tool for understanding intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

For this compound, the ESP surface would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making this region a likely site for electrophilic attack or hydrogen bond donation. researchgate.net The bromine atom, while electronegative, can also exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which is important for halogen bonding. The adamantyl group, being nonpolar, would have a relatively neutral potential. The acidic proton of the carboxylic acid would be a site of strong positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules, including receptors in a chemical context. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. researchgate.netnih.gov For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the adamantyl group and the chiral center, as well as the C-C bond of the carboxylic acid group.

Molecular dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time. rsc.orgnih.gov An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves and interacts with its environment. It would show the flexibility of the molecule, the stability of different conformers, and the formation and breaking of intermolecular hydrogen bonds between the carboxylic acid group and water molecules.

Theoretical Studies of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. ijres.org This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. nih.gov

In this compound, the bromine atom has the potential to act as a halogen bond donor. Theoretical studies could be employed to investigate the strength and directionality of these interactions with various Lewis bases. Density Functional Theory (DFT) calculations could be used to model the interaction between the bromine atom of the target molecule and a simple Lewis base, such as ammonia (B1221849) or water. The results would provide information on the geometry and energy of the halogen bond, which is crucial for understanding its potential role in crystal packing and molecular recognition. nih.gov

Prediction of Reactivity and Selectivity via DFT Methods

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity and selectivity of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, DFT can provide insights into reaction mechanisms and predict which reaction pathways are most favorable. mit.edu

For this compound, DFT could be used to study various reactions, such as nucleophilic substitution at the chiral center or reactions involving the carboxylic acid group. For example, by calculating the activation energies for SN1 and SN2 reactions, one could predict the likely mechanism of substitution. Furthermore, DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which can identify the most reactive sites within the molecule. rroij.com

Molecular Docking Studies with Relevant Chemical Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdoi.org This is particularly useful for investigating the interactions between a small molecule and a protein receptor. semanticscholar.org

In the context of this compound, molecular docking could be used to explore its potential interactions with various chemical receptors. For instance, adamantane (B196018) derivatives are known to interact with various biological targets. A docking study would involve placing the this compound molecule into the binding site of a receptor and using a scoring function to estimate the binding affinity. nih.gov The results would provide a model of the binding mode, highlighting key intermolecular interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions that stabilize the complex. This information is invaluable for understanding the structural basis of its chemical interactions. doi.org

Synthetic Utility of 2 Adamantan 1 Yl 2 Bromoacetic Acid As a Precursor

Construction of Adamantane-Functionalized Amino Acids and Peptidomimetics

The incorporation of the rigid and lipophilic adamantyl group into amino acids and peptides is a widely used strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 2-(Adamantan-1-yl)-2-bromoacetic acid serves as a direct precursor to adamantane-functionalized α-amino acids.

The most direct synthetic route involves the nucleophilic substitution of the α-bromine atom with an amine source. A classic and effective method is the reaction with ammonia (B1221849), which displaces the bromide to yield the corresponding α-amino acid, 2-amino-2-(adamantan-1-yl)acetic acid. libretexts.org This reaction proceeds via an S_N2 mechanism and provides a straightforward entry into this class of unnatural amino acids. libretexts.org

These adamantyl-containing amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The resulting peptides, or peptidomimetics, benefit from the conformational constraints and increased lipophilicity imparted by the adamantane (B196018) moiety. nih.govrsc.org This modification can lead to enhanced receptor binding affinity and increased resistance to enzymatic degradation compared to their non-adamantylated counterparts. nih.gov

Table 1: Synthesis of Adamantane-Functionalized Amino Acids

| Starting Material | Reagent | Product | Reaction Type |

|---|

Synthesis of Spirocyclic and Fused-Ring Adamantane Derivatives

While the direct use of this compound for the synthesis of spirocyclic or fused-ring systems is not extensively documented, its structure presents potential for such applications through multi-step synthetic sequences. The construction of these complex architectures typically relies on intramolecular cyclization reactions. rsc.org

A plausible strategy would involve the elaboration of the carboxylic acid and the α-carbon into functionalities capable of undergoing an intramolecular ring-closing reaction. For example, the bromoacetic acid derivative could be converted into an intermediate containing a nucleophilic moiety and an electrophilic center positioned to facilitate cyclization onto the adamantane core or a connected aromatic ring. nih.gov However, this remains a largely theoretical application for this specific precursor, representing an area for potential future exploration in synthetic methodology.

Preparation of Heterocyclic Systems Incorporating the Adamantyl Moiety

The adamantyl group is a sought-after substituent in heterocyclic chemistry due to its ability to enhance the pharmacological profile of drug candidates. This compound is a key starting material for introducing the α-(adamantan-1-yl)acetic acid scaffold into various heterocyclic rings.

Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities. A common and efficient method for their synthesis is the reaction of an α-haloacid with a thiourea (B124793) or its derivatives. researchgate.netnih.gov

To utilize this compound for this purpose, it can first be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). The resulting 2-(adamantan-1-yl)-2-bromoacetyl chloride can then be reacted with a substituted or unsubstituted thiourea. The reaction proceeds via initial acylation of the thiourea followed by an intramolecular nucleophilic substitution, where the sulfur atom displaces the α-bromine, leading to the formation of the 5-adamantyl-substituted thiazolidin-4-one ring. researchgate.net This approach allows for the synthesis of a library of adamantyl-thiazolidinones by varying the substituents on the thiourea precursor.

Table 2: Representative Synthesis of Adamantyl-Thiazolidinone

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Thionyl Chloride (SOCl₂) | 2-(Adamantan-1-yl)-2-bromoacetyl chloride |

1,3,4-Oxadiazoles: These five-membered heterocycles are important pharmacophores. A primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine precursors. researchgate.netnih.gov this compound can be readily converted into a suitable diacylhydrazine. First, the carboxylic acid is transformed into its corresponding acid hydrazide via esterification followed by reaction with hydrazine (B178648) hydrate. This adamantyl-containing acid hydrazide can then be acylated with a second carboxylic acid derivative (e.g., an acid chloride) to form the 1,2-diacylhydrazine. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃), induces cyclization to afford the 1,3,4-oxadiazole (B1194373) ring bearing the adamantyl substituent. researchgate.netnih.gov

1,2,3-Triazoles: The synthesis of 1,2,3-triazoles has been revolutionized by copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". To employ this compound in this context, it must first be converted into a precursor containing either an azide (B81097) or a terminal alkyne. For example, the α-bromine can be displaced by sodium azide to yield 2-azido-2-(adamantan-1-yl)acetic acid. This azide derivative can then be reacted with a variety of terminal alkynes under standard CuAAC conditions to produce 1,4-disubstituted 1,2,3-triazoles carrying the adamantylacetic acid moiety. mdpi.comorganic-chemistry.org

Applications in Materials Chemistry

The incorporation of adamantane units into polymers is known to significantly enhance their thermal stability, glass transition temperature (Tg), and mechanical properties. researchgate.netacs.org While adamantyl-containing monomers are often polymerized directly, this compound provides an alternative route to functionalized polymers through its use as an initiator for controlled radical polymerization techniques.

Specifically, the ester derivatives of this compound, such as ethyl 2-(adamantan-1-yl)-2-bromoacetate, are ideal initiators for Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comcmu.edu In ATRP, the carbon-bromine bond is reversibly cleaved by a transition-metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of monomers like styrenes, acrylates, or methacrylates. sigmaaldrich.com

Using an ester of this compound as the initiator ensures that each resulting polymer chain is end-capped with a bulky adamantyl group. researchgate.netresearchgate.net This allows for the precise synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and a terminal adamantyl functionality, which can be used to tailor the surface properties or thermal stability of the final material. researchgate.netnih.gov

Table 3: Application in Polymer Synthesis

| Application | Derivative of Precursor | Polymerization Technique | Resulting Polymer Feature |

|---|

Synthesis of Thermally Stable Organic Frameworks

The inherent structural rigidity and thermal resilience of the adamantane cage make it a highly desirable building block in materials science for the creation of exceptionally stable organic frameworks. The compound this compound, while not extensively documented as a direct linker in framework synthesis, represents a valuable precursor. Its chemical functionalities—a carboxylic acid group and a reactive alpha-bromo position—provide strategic points for synthetic elaboration into bifunctional or multifunctional linkers essential for constructing robust, extended networks such as polymers and metal-organic frameworks (MOFs).

Plausible Synthetic Pathways to Bifunctional Linkers

The transformation of this compound into suitable bifunctional linkers is a key step in its application. One viable strategy involves converting it into an adamantane-based dicarboxylic acid. While direct conversion can be complex, a well-established method for creating such linkers involves the direct functionalization of the adamantane core itself. For instance, 1-adamantanecarboxylic acid can be efficiently converted to 1,3-adamantanedicarboxylic acid in a one-pot reaction using a mixture of nitric acid, sulfuric acid, and formic acid, achieving yields as high as 92%. chemicalbook.comchemicalbook.com This established process highlights the feasibility of creating multifunctional adamantane linkers from monofunctional precursors, a principle that could be adapted for derivatives of this compound.

Another potential pathway involves converting the precursor into bifunctional angle-shaped building blocks. For example, 1-adamantanecarboxylic acid can react with various azoles in concentrated sulfuric acid to produce 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.com These N,O-ligands are then used to construct coordination polymers. The alpha-bromo group on this compound offers an alternative handle for introducing new functional groups through nucleophilic substitution, paving the way for a diverse range of linkers for framework synthesis.

Research Findings in Adamantane-Based Frameworks

Research has consistently demonstrated that the incorporation of adamantane units significantly enhances the thermal properties of organic materials. Adamantyl-substituted polymers, for instance, exhibit exceptionally high glass transition temperatures (Tg) and thermal stability. researchgate.net This is attributed to the bulky, rigid nature of the adamantyl group which restricts polymer chain mobility.

In the realm of porous materials, adamantane-based linkers are employed to build robust frameworks with high thermal and chemical stability. Polymers of Intrinsic Microporosity (PIMs) containing adamantane units show excellent thermal stability, with a 10% weight loss temperature typically occurring above 500°C. ncl.res.in These findings underscore the effectiveness of adamantane as a component for creating durable, high-performance materials. The following tables summarize the thermal properties of various adamantane-containing frameworks and list examples of adamantane-based linkers used in their synthesis.

Table 1: Thermal Properties of Adamantane-Based Organic Materials This is an interactive table. Click on the headers to sort the data.

| Material Type | Specific Compound/Polymer | Thermal Decomposition Temp. (TGA, 10% weight loss) | Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|---|

| Polymer | Poly(4-(1-adamantyl)phenyl methacrylate) | ~300-350 °C | >257 °C | researchgate.net |

| Polymer | Adamantane-containing Polyimide | Not specified | 285-440 °C | N/A |

| Polymer | Polymer of Intrinsic Microporosity (PIM) | 513-518 °C | Not specified | ncl.res.in |

Table 2: Examples of Adamantane-Based Linkers for Framework Synthesis This is an interactive table. Click on the headers to sort the data.

| Linker Name | Chemical Structure | Framework Type | Reference |

|---|---|---|---|

| 1,3-Adamantanedicarboxylic acid | C₁₂H₁₆O₄ | MOFs | chemicalbook.comchemicalbook.com |

| 1,3,5,7-Adamantanetetracarboxylic acid | C₁₄H₁₆O₈ | MOFs | mdpi.com |

| 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | C₁₃H₁₇N₃O₂ | Coordination Polymers | mdpi.com |

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Adamantan-1-yl)-2-bromoacetic acid by providing detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the methine proton adjacent to the bromine and carboxyl groups, the protons of the adamantyl cage, and the acidic proton of the carboxyl group. The methine proton (α-proton) is expected to appear as a singlet in the downfield region, typically around 4.0-4.5 ppm, due to the deshielding effects of the adjacent electronegative bromine atom and the carboxylic acid group. The 15 protons of the adamantane (B196018) cage will produce a series of broad, overlapping multiplets in the upfield region, generally between 1.6 and 2.1 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a variable chemical shift, typically far downfield (10-13 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound would be expected to show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The α-carbon, bonded to the bromine atom, would likely appear around 50-60 ppm. The adamantane cage has four distinct types of carbons, which would result in four separate signals: the quaternary carbon at the point of substitution (C1), the methine carbons (CH), and two sets of methylene (B1212753) carbons (CH₂).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on typical values for similar structural motifs.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Adamantyl Protons | ¹H | 1.6 - 2.1 | Multiplets | 15 protons in three distinct environments within the cage structure. |

| α-Proton (-CHBr) | ¹H | 4.0 - 4.5 | Singlet | Deshielded by adjacent bromine and carboxyl group. |

| Carboxyl Proton (-COOH) | ¹H | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

| Adamantyl Carbons | ¹³C | 28 - 40 | - | Four distinct signals expected for the C, CH, and two types of CH₂ groups. |

| α-Carbon (-CHBr) | ¹³C | 50 - 60 | - | Shifted downfield by the attached bromine atom. |

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of the proton and carbon signals, especially for the complex adamantyl region. A COSY spectrum would show correlations between adjacent protons within the adamantane cage, helping to trace the connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Mass Spectrometry Techniques (LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also provides information on the purity of the sample.

For this compound (C₁₂H₁₇BrO₂), the calculated molecular weight is approximately 273.17 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙. This pattern will show two peaks of nearly equal intensity separated by 2 mass units (e.g., at m/z 272 and 274).

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, the spectrum would likely show the protonated molecular ion [M+H]⁺ at m/z 273 and 275. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 271 and 273. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the confirmation of the elemental formula.

LC-MS: Liquid chromatography coupled with mass spectrometry is used to separate the target compound from any impurities before detection by the mass spectrometer. This is critical for confirming the purity of a research compound and identifying any synthesis byproducts.

Table 2: Predicted Mass Spectrometry Data for this compound This interactive table outlines the expected m/z values for the molecular ions.

| Ion | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Technique |

|---|---|---|---|---|

| [M-H]⁻ | C₁₂H₁₆BrO₂⁻ | 271.0 | 273.0 | ESI-Negative Mode |

| [M]⁺˙ | C₁₂H₁₇BrO₂⁺˙ | 272.0 | 274.0 | EI/APCI |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, usually between 500 and 600 cm⁻¹. The adamantane cage will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (for sp³ C-H bonds) and various bending and rocking vibrations in the fingerprint region.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. While the C=O stretch is typically weak in Raman, the symmetric vibrations of the adamantane cage would be expected to produce strong signals.

Table 3: Predicted FT-IR Absorption Bands for this compound This interactive table lists the expected vibrational frequencies and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (dimer) |

| 2850 - 2950 | Strong | C-H Stretch | Adamantane CH, CH₂ |

| 1700 - 1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450 | Medium | C-H Bend | Adamantane CH₂ |

| 1210 - 1320 | Medium | C-O Stretch | Carboxylic Acid |

| 900 - 950 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid (dimer) |

X-ray Crystallography for Solid-State Structure Elucidation

Table 4: Illustrative Crystallographic Data for a Related Adamantane Derivative This table shows example data from the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole to illustrate the type of information obtained from X-ray crystallography. pdx.edu

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₉BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2571 (5) |

| b (Å) | 6.4753 (3) |

| c (Å) | 19.6761 (7) |

| β (°) | 114.924 (2) |

Chromatographic Techniques (HPLC, Chiral HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly valuable for the analysis of non-volatile compounds like this compound.

HPLC: A reversed-phase HPLC method would be suitable for analyzing the purity of this compound. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), buffered with an acid (such as formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, would likely provide good separation. Detection could be achieved using a UV detector, as the carboxylic acid group provides some UV absorbance at low wavelengths (around 210 nm).

Chiral HPLC: The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose and are effective in separating a wide range of chiral compounds, including carboxylic acids. nih.gov The development of a chiral HPLC method would be crucial for any research involving the stereospecific properties of this molecule.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Trajectories and Innovations

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes to α-bromo carboxylic acids, such as the Hell-Volhard-Zelinskii reaction, often rely on hazardous reagents like phosphorus tribromide (PBr3) and excess bromine, generating significant waste. pressbooks.publibretexts.orgmanac-inc.co.jp Future research will prioritize the development of more sustainable and environmentally benign synthetic methodologies.

Key areas of focus will include:

Alternative Brominating Agents: Investigating the use of greener brominating agents, such as N-bromosuccinimide (NBS) in conjunction with novel catalysts, can reduce the use of elemental bromine. manac-inc.co.jp

Solvent Minimization: The exploration of solvent-free reaction conditions or the use of aqueous or bio-based solvents aligns with the principles of green chemistry.

Mechanochemistry and Sonochemistry: Mechanical activation (ball-milling) or sonication can induce reactions, often without the need for bulk solvents and potentially at lower temperatures, reducing energy consumption. rsc.org

Biocatalysis: A significant frontier is the use of enzymes for the enantioselective synthesis of chiral adamantane (B196018) derivatives. nih.govnih.gov Halogenating enzymes or engineered biocatalysts could offer a route to optically pure forms of 2-(Adamantan-1-yl)-2-bromoacetic acid or its precursors, which is of paramount importance for pharmaceutical applications. researchgate.net

Table 1: Green Chemistry Approaches for Synthesis

| Research Trajectory | Traditional Method | Green Alternative | Potential Benefits |

| Bromination | Hell-Volhard-Zelinskii (PBr₃, Br₂) | Catalytic systems with NBS; Enzymatic halogenation | Reduced toxicity, less hazardous waste, improved atom economy, potential for stereoselectivity |

| Solvent Use | Halogenated organic solvents | Supercritical CO₂, ionic liquids, water, solvent-free conditions | Reduced VOC emissions, lower environmental impact, easier product separation |

| Energy Input | Thermal heating | Mechanochemistry, sonochemistry, microwave irradiation | Faster reaction times, lower energy consumption, potential for novel reactivity |

| Stereocontrol | Racemic synthesis and resolution | Asymmetric biocatalysis | Direct access to single enantiomers, reduced waste from resolution steps |

Exploration of Novel Catalytic Transformations

The reactivity of this compound can be significantly expanded through the application of modern catalytic methods. The presence of multiple reactive sites—the C-Br bond, the α-carbon, the carboxylic acid group, and the C-H bonds on the adamantane cage—offers a rich platform for catalytic functionalization.

Future innovations are expected in:

Photoredox Catalysis: Visible-light photoredox catalysis can enable novel transformations by generating radical intermediates under mild conditions. This could be applied to the functionalization of the α-position by reacting the C-Br bond or for the selective activation of the strong C-H bonds at the bridgehead positions of the adamantane scaffold. researchgate.netchemrxiv.org

Transition-Metal Catalysis: Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be developed to form new carbon-carbon or carbon-heteroatom bonds at the α-position, leveraging the reactivity of the C-Br bond.

Organocatalysis: Chiral organocatalysts could be employed in nucleophilic substitution reactions of the bromide to produce enantiomerically enriched products, providing an alternative to biocatalysis.

Phase-Transfer Catalysis: For reactions involving the carboxylate anion, phase-transfer catalysis offers a green and efficient method for conducting reactions between aqueous and organic phases, avoiding the need for anhydrous solvents.

Table 2: Novel Catalytic Transformations

| Catalytic Approach | Target Site | Potential Reaction | Desired Outcome |

| Photoredox Catalysis | α-Carbon (C-Br) or Adamantane C-H | Radical alkylation, arylation, or amination | Formation of complex derivatives under mild conditions |

| Transition-Metal Catalysis | α-Carbon (C-Br) | Cross-coupling reactions | Introduction of diverse functional groups (aryl, alkynyl, amino) |

| Organocatalysis | α-Carbon (C-Br) | Asymmetric nucleophilic substitution | Synthesis of chiral α-substituted adamantane derivatives |

| Hydrogen Atom Transfer (HAT) Catalysis | Adamantane C-H | Remote C-H functionalization | Site-selective derivatization of the adamantane cage |

Expanding Applications in Advanced Organic Synthesis

The bifunctional nature of this compound makes it a highly valuable building block for constructing complex molecules, particularly for medicinal chemistry. The adamantane moiety is a well-known lipophilic "bullet" that can improve the pharmacokinetic properties of drug candidates. nih.govnih.gov

Future research will likely focus on using this compound as a precursor for:

Adamantyl-Substituted Amino Acids: The reactive bromide is an excellent handle for nucleophilic substitution with ammonia (B1221849) or azide (B81097) precursors, providing a direct route to novel, bulky, non-natural α-amino acids. libretexts.org These can be incorporated into peptides or used to synthesize novel active pharmaceutical ingredients (APIs).

α-Hydroxy and α-Thio Acids: Straightforward substitution of the bromide with hydroxide (B78521) or thiol nucleophiles can yield α-hydroxy and α-thio adamantyl acetic acids, respectively, which are themselves valuable intermediates. libretexts.org

Heterocycle Synthesis: The compound can serve as a key starting material for the synthesis of complex heterocyclic systems incorporating an adamantyl group, which are of interest in drug discovery.

Polymer and Materials Science: The rigid adamantane cage can be incorporated into polymers to enhance thermal stability and mechanical properties. This building block could be used to create specialized monomers for advanced materials.

Table 3: Applications in Advanced Synthesis

| Target Molecule Class | Synthetic Transformation | Potential Application Area |

| α-Amino Acids | Sɴ2 reaction with ammonia or azide | Medicinal chemistry (peptide modification, API synthesis) |

| α-Hydroxy Acids | Hydrolysis of the C-Br bond | Fine chemicals, chiral auxiliaries |

| Complex Heterocycles | Multistep sequences using both functional groups | Drug discovery, agrochemicals |

| Specialty Monomers | Esterification followed by polymerization | Materials science (high-performance polymers) |